3-Chloro-2,4-difluorobenzoic acid
Overview
Description
3-Chloro-2,4-difluorobenzoic acid: is a fluorinated aromatic compound with the molecular formula C7H3ClF2O2 and a molecular weight of 192.55 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3, 2, and 4 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is used as a building block in organic synthesis and has applications in various scientific research fields .
Mechanism of Action
Target of Action
It is known that the compound is used as a biochemical reagent in life science research .
Mode of Action
It is known that benzoic acid derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine atoms on the benzene ring may influence these reactions, potentially altering the compound’s interaction with its targets .
Result of Action
As a biochemical reagent, it is likely used to probe specific biological processes or pathways in life science research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation: One common method to synthesize 3-Chloro-2,4-difluorobenzoic acid involves the halogenation of 2,4-difluorobenzoic acid.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluorobenzoic acid is coupled with a chlorinated aryl halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-2,4-difluorobenzoic acid can undergo nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzoic acid derivative .
Scientific Research Applications
Chemistry: 3-Chloro-2,4-difluorobenzoic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, coatings, and other advanced materials .
Comparison with Similar Compounds
2-Chloro-4,5-difluorobenzoic acid: This compound has similar structural features but differs in the position of the chlorine and fluorine atoms.
3-Chloro-2,4,5,6-tetrafluorobenzoic acid: This compound contains additional fluorine atoms, which can significantly alter its chemical properties and reactivity.
Uniqueness: 3-Chloro-2,4-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms in the 3, 2, and 4 positions, respectively, makes it a valuable intermediate in organic synthesis and a versatile reagent in various research applications .
Properties
IUPAC Name |
3-chloro-2,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYZTZAEZMCPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378531 | |
Record name | 3-Chloro-2,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-75-7 | |
Record name | 3-Chloro-2,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2,4-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 3-chloro-2,4-difluorobenzoic acid as described in the research?
A1: The synthesis of this compound starts with 2,6-difluoroaniline as the primary material []. The process involves a series of reactions, including:
Q2: How was the structure of the synthesized this compound confirmed?
A2: The structure of the synthesized this compound was verified using spectroscopic techniques. Mass Spectrometry (MS) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy were employed to confirm the identity and purity of the final product [].
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